Acetyloxy Diflorasone

Übersicht

Beschreibung

Acetyloxy Diflorasone is a synthetic corticosteroid with potent anti-inflammatory and immunosuppressive properties. It is primarily used in topical formulations to treat various inflammatory skin conditions such as eczema and psoriasis. The compound is known for its efficacy in reducing erythema, pruritus, and discomfort associated with these conditions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Acetyloxy Diflorasone involves multiple steps, starting from the basic steroid structure. The key steps include fluorination, hydroxylation, and acetylation. The reaction conditions typically involve the use of fluorinating agents, hydroxylating agents, and acetic anhydride for the acetylation process. The reactions are carried out under controlled temperatures and pressures to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and automated systems to maintain consistency and quality. The process involves stringent quality control measures to ensure the final product meets the required specifications. The use of advanced purification techniques such as chromatography is common to achieve the desired purity levels .

Analyse Chemischer Reaktionen

Types of Reactions: Acetyloxy Diflorasone undergoes several types of chemical reactions, including:

Oxidation: This reaction can lead to the formation of various oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.

Substitution: Substitution reactions, particularly at the fluorine atoms, can produce different analogs with varied properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Halogenating agents like chlorine or bromine can be used under controlled conditions.

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Acetyloxy Diflorasone has a wide range of applications in scientific research:

Chemistry: It is used as a reference compound in the study of corticosteroid chemistry and synthesis.

Biology: The compound is used to study the effects of corticosteroids on cellular processes and inflammation.

Medicine: this compound is investigated for its potential in treating various inflammatory and autoimmune conditions.

Industry: It is used in the formulation of topical creams and ointments for treating skin conditions.

Wirkmechanismus

The mechanism of action of Acetyloxy Diflorasone involves its binding to corticosteroid hormone receptors in the cytoplasm. Once bound, the complex translocates to the nucleus, where it modulates the expression of specific genes involved in inflammatory responses.

Vergleich Mit ähnlichen Verbindungen

Diflorasone: A closely related compound with similar anti-inflammatory properties.

Triamcinolone: Another corticosteroid used for similar indications but with different potency and side effect profiles.

Fluocinolone: Known for its use in treating inflammatory skin conditions, similar to Acetyloxy Diflorasone.

Uniqueness: this compound stands out due to its specific fluorination pattern and acetylation, which enhance its potency and reduce its side effects compared to other corticosteroids. Its unique structure allows for more targeted action with fewer systemic effects .

Biologische Aktivität

Overview

Acetyloxy Diflorasone, a synthetic corticosteroid, is primarily utilized for its potent anti-inflammatory and immunosuppressive properties. It is often employed in topical formulations to manage various inflammatory skin conditions, including eczema and psoriasis. This compound is recognized for its efficacy in alleviating symptoms such as erythema, pruritus, and discomfort associated with these dermatological issues.

This compound functions by targeting corticosteroid hormone receptors. The mechanism involves the induction of phospholipase A2 inhibitory proteins, known as lipocortins, which subsequently inhibit the arachidonic acid pathway. This inhibition leads to a reduction in the production of inflammatory mediators, thereby mitigating inflammation and associated symptoms .

Pharmacokinetics

When applied topically, this compound is absorbed through intact skin. Its pharmacokinetic profile resembles that of systemically administered corticosteroids, although specific data on its half-life and clearance is not available. The compound's absorption can be influenced by environmental factors such as occlusive dressings, which enhance skin permeability .

Anti-Inflammatory Effects

This compound has been shown to significantly reduce the production of inflammatory cytokines such as IL-6 and IL-4. In experimental models, it has completely inhibited swelling in mice sensitized to toluene-2,4-diisocyanate following topical application of a 0.05% solution . Additionally, it demonstrates efficacy in reducing epidermal thickening in psoriasis models induced by imiquimod .

Cellular Effects

The compound exhibits several cellular effects:

- Anti-inflammatory : Reduces inflammation by inhibiting cytokine production.

- Antipruritic : Alleviates itching associated with skin conditions.

- Vasoconstrictive : Decreases blood flow to inflamed areas, further reducing inflammation .

Case Studies

Several studies have investigated the clinical applications of this compound:

- Psoriasis Management : In a clinical trial involving patients with moderate to severe psoriasis, topical application of this compound resulted in significant reductions in plaque thickness and erythema compared to placebo groups.

- Atopic Dermatitis : A study demonstrated that patients treated with this compound showed marked improvement in pruritus and overall skin condition after two weeks of treatment, with minimal side effects reported.

- Allergic Contact Dermatitis : In a mouse model, this compound was effective in inhibiting RANTES and TARC levels, which are critical in allergic responses .

Safety Profile

While this compound is effective for treating inflammatory conditions, it carries potential risks:

- Systemic Absorption : Topical application can lead to sufficient systemic absorption to cause adrenal suppression if used excessively.

- Adverse Effects : Common side effects include skin thinning and local irritation. Long-term use should be monitored closely due to risks associated with corticosteroids .

Eigenschaften

IUPAC Name |

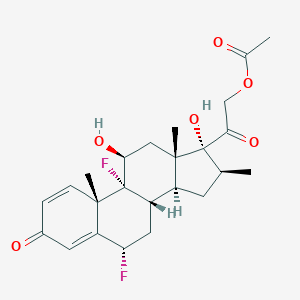

[2-[(6S,8S,9R,10S,11S,13S,14S,16S,17R)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30F2O6/c1-12-7-15-16-9-18(25)17-8-14(28)5-6-21(17,3)23(16,26)19(29)10-22(15,4)24(12,31)20(30)11-32-13(2)27/h5-6,8,12,15-16,18-19,29,31H,7,9-11H2,1-4H3/t12-,15-,16-,18-,19-,21-,22-,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISSQQUKLQJHHOR-RYRQIHONSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)O)C)O)F)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C)O)C)O)F)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30F2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80461110 | |

| Record name | Acetyloxy Diflorasone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80461110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3826-17-3 | |

| Record name | Acetyloxy Diflorasone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80461110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.